N-苄基-4-溴-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

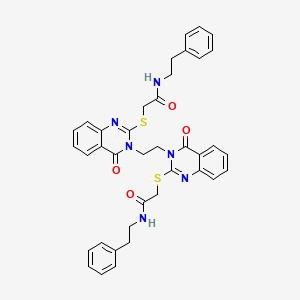

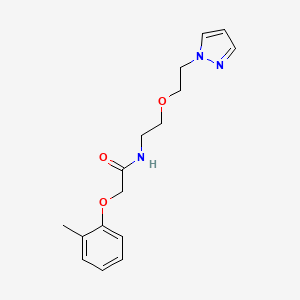

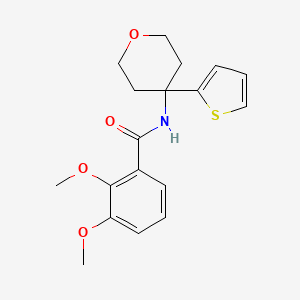

N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The presence of the bromine atom and the benzyl group in the molecule suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of appropriate precursors. For instance, the synthesis of similar compounds has been reported through the cyclocondensation of acetyl benzimidazoles with thiourea , or by the condensation of 2-aminobenzothiazole with various aldehydes 10. Although the specific synthesis of N-Benzyl-4-bromo-1,3-thiazol-2-amine is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The crystal structures of related compounds have been determined using X-ray diffraction, revealing details about the orientation of substituents and the nature of intermolecular interactions . These studies provide insights into the molecular conformation and potential reactive sites of N-Benzyl-4-bromo-1,3-thiazol-2-amine.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including oxidative C–S bond formation , and condensation reactions 10. The bromine atom in N-Benzyl-4-bromo-1,3-thiazol-2-amine is a reactive site that can undergo further transformations, such as cross-coupling reactions, which are not explicitly discussed in the provided papers but are well-known in the field of organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen substituents, like bromine, can affect these properties . The benzyl group may also contribute to the lipophilicity of the compound. The specific properties of N-Benzyl-4-bromo-1,3-thiazol-2-amine would need to be determined experimentally, as they are not provided in the cited literature.

Relevant Case Studies

Several of the papers discuss the biological activities of thiazole derivatives, such as antimicrobial , anti-inflammatory , and acetylcholinesterase-inhibition activities . These studies suggest that N-Benzyl-4-bromo-1,3-thiazol-2-amine could also possess interesting biological properties, warranting further investigation into its potential as a pharmacological agent.

科学研究应用

合成和化学性质

- 该化合物已用于合成苯并咪唑和噻吩咪唑,展示了其在创建具有潜在生物活性的杂环化合物中的效用 (Lygin & Meijere, 2009).

- 一项研究证明了其在通过氧化 C-S 键形成无金属合成 N-(吡啶-2-基)苯并[d]噻唑-2-胺中的应用,表明其在开发具有生物活性的分子中的作用 (Mariappan 等人,2016).

药物发现和生物应用

- 对合成 4-溴二氟甲基噻唑作为候选药物的研究突出了将溴二氟甲基基团用于潜在治疗应用的重要性 (Colella 等人,2018).

- 另一项研究重点是开发一种高水溶性荧光和比色 pH 探针,用于实时细胞内 pH 成像,证明了该化合物在生化和医学研究中的效用 (Diana 等人,2020).

材料科学及其他应用

- 该化合物已参与创建多刺激响应材料,以潜在用作安全油墨,表明其在材料科学和安全技术领域的应用 (Lu & Xia, 2016).

未来方向

The future directions for the study of “N-Benzyl-4-bromo-1,3-thiazol-2-amine” and its derivatives include further exploration of their pharmacological activities and potential applications in medicine . This includes the development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer .

作用机制

Target of Action

N-Benzyl-4-bromo-1,3-thiazol-2-amine is a compound that belongs to the thiazole family . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties Thiazole derivatives have been reported to exhibit significant cytotoxic activity on human tumor cell lines .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property could potentially influence the interaction of N-Benzyl-4-bromo-1,3-thiazol-2-amine with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, thiazole compounds have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Pharmacokinetics

The physical properties of thiazole compounds, such as their solubility in water, alcohol, and ether, and sparing solubility in organic solvents and dyes , could potentially influence their ADME properties and, consequently, their bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit significant cytotoxic activity on human tumor cell lines , suggesting that N-Benzyl-4-bromo-1,3-thiazol-2-amine may have similar effects.

Action Environment

The physical properties of thiazole compounds, such as their solubility in different solvents , could potentially be influenced by environmental factors such as temperature and pH.

属性

IUPAC Name |

N-benzyl-4-bromo-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-9-7-14-10(13-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAPLNAFBYNDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-5-methyl-2-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2546931.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)

![2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B2546940.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)